molecular formula C7H2BrF2N B1377240 5-Bromo-2,4-difluorobenzonitrile CAS No. 1260879-25-1

5-Bromo-2,4-difluorobenzonitrile

Cat. No. B1377240
CAS RN: 1260879-25-1
M. Wt: 218 g/mol
InChI Key: UXQMPZRISKJUCZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluorobenzonitrile is an important intermediate in the agrochemical and pharmaceutical industries . It has a molecular formula of C7H2BrF2N .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitrile group (-C≡N) and two fluorine atoms at the 2nd and 4th positions, and a bromine atom at the 5th position . The average mass is 217.998 Da and the monoisotopic mass is 216.933853 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

  • Non-Linear Optical (NLO) Properties and Spectroscopy 5-Bromo-2,4-difluorobenzonitrile has been studied for its non-linear optical (NLO) properties. Kumar and Raman (2017) conducted Density Functional Theory (DFT) calculations to predict its geometrical parameters and analyzed its FT-IR and FT-Raman spectra. They found that the molecule exhibits frequency doubling and second harmonic generation (SHG) applications, indicating its potential in NLO applications (Kumar & Raman, 2017).

  • Synthesis and Chemical Process Development The synthesis process of derivatives of this compound, like 5-Bromo-2-isobutoxybenzonitrile, has been optimized for industrial preparation due to its mild reaction conditions and lower cost. This derivative was synthesized using a three-step procedure starting from salicylaldehyde and is significant for the preparation of pharmaceuticals such as Febuxostat (Fan-hao, 2012).

  • Herbicide Resistance in Transgenic Plants this compound, in its form as bromoxynil, has been used to study herbicide resistance in transgenic plants. Stalker, Mcbride, and Malyj (1988) demonstrated that transgenic tobacco plants expressing a bacterial detoxification gene showed resistance to bromoxynil. This research is pivotal in developing genetically modified crops resistant to specific herbicides (Stalker, Mcbride, & Malyj, 1988).

  • Halodeboronation and Synthetic Chemistry The molecule has been involved in studies related to the halodeboronation of aryl boronic acids. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, a structurally similar compound, demonstrating the transformation's generality through halodeboronation of various aryl boronic acids (Szumigala et al., 2004).

  • Crystal Engineering and Materials Science Research on halobenzonitriles, closely related to this compound, has been conducted in the field of crystal engineering. This includes studies on bending properties, molecular interactions, and formation of polar co-crystals. These findings are critical in understanding the material properties and potential applications in various fields, such as electronics and pharmaceuticals (Britton, 2006); (Mariaca et al., 2006); (Veluthaparambath et al., 2022).

  • Photophysical and Photochemical Studies The photochemistry of halogen-substituted benzonitriles, similar to this compound, has been explored. These studies provide insights into the electronic transitions and reactivity under various conditions, contributing to our understanding of their behavior in light-induced processes (Bonnichon et al., 1999); (Montero‐Campillo et al., 2016).

Safety and Hazards

5-Bromo-2,4-difluorobenzonitrile is classified as harmful if swallowed (H302). Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and using personal protective equipment .

properties

IUPAC Name

5-bromo-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQMPZRISKJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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